2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid
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Description
2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid is a useful research compound. Its molecular formula is C10H13NO4S2 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid, with the CAS number 726165-21-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory effects and mechanisms of action, supported by relevant research findings and case studies.
- Molecular Formula : C₁₀H₁₃N₁O₄S₂
- Molecular Weight : 275.34 g/mol
- CAS Number : 726165-21-5
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: COX Inhibition Data
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | 0.05 | 0.01 | 5 |
Diclofenac | 0.02 | 0.04 | 2 |
The selectivity index indicates that this compound exhibits a stronger preference for inhibiting COX-2 over COX-1, suggesting a potentially favorable safety profile for gastrointestinal health compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The compound's sulfonamide group is crucial for its biological activity. It appears to facilitate binding to the active site of COX enzymes, leading to reduced prostaglandin synthesis, which is responsible for inflammation and pain.
Study on In Vivo Efficacy
A recent in vivo study evaluated the efficacy of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling when administered at doses of 10 mg/kg and 25 mg/kg compared to control groups.
Table 2: In Vivo Efficacy Results
Dose (mg/kg) | Paw Swelling Reduction (%) |
---|---|
Control | 0 |
10 | 45 |
25 | 75 |
These findings indicate that higher doses correlate with greater anti-inflammatory effects.
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits low acute toxicity with an LD50 greater than 2000 mg/kg in murine models. Histopathological examinations revealed no significant damage to vital organs at therapeutic doses, supporting its safety profile for potential therapeutic use.
Properties
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-9(13)7-8-3-4-10(16-8)17(14,15)11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJACCRCVRARFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
726165-21-5 |
Source
|
Record name | 2-[5-(pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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